4-Bromo-6-chloro-8-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
4-bromo-6-chloro-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-8-1-2-16-9-6(8)3-5(12)4-7(9)10(13,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCQUCADMONDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Br)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239681 | |
| Record name | Quinoline, 4-bromo-6-chloro-8-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375302-39-8 | |
| Record name | Quinoline, 4-bromo-6-chloro-8-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375302-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 4-bromo-6-chloro-8-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Trifluoromethylation Sequence
A common synthetic route involves sequential halogenation followed by trifluoromethylation on a quinoline scaffold:
Halogenation: Electrophilic substitution reactions introduce bromine and chlorine atoms at the 4 and 6 positions. The order of halogenation and choice of reagents influence regioselectivity. For example, 4-chloroquinoline derivatives can be brominated selectively at position 6.
Trifluoromethylation: Introduction of the trifluoromethyl group at position 8 can be achieved using reagents such as trifluoroacetic anhydride or trifluoromethyl copper complexes. These reagents facilitate nucleophilic or electrophilic trifluoromethylation under controlled conditions.
This approach is supported by analytical validation methods including HPLC for purity (>96%), mass spectrometry for molecular weight confirmation (310.50 g/mol), and NMR spectroscopy to confirm substitution patterns.
Industrial-Scale Preparation of 6-Bromo-4-chloroquinoline Intermediate
A Chinese patent (CN106432073B) outlines a high-yield, environmentally friendly method suitable for industrial-scale production of 6-bromo-4-chloroquinoline, a key intermediate:
Step 1: 4-Bromaniline reacts with ethyl propiolate in methanol under nitrogen atmosphere at 30–50°C to form 3-(4-bromaniline)ethyl acrylate.
Step 2: Cyclization in diphenyl ether at 200–220°C yields 6-bromoquinoline-4(1H)-one.
Step 3: Treatment with phosphorus trichloride in toluene under reflux converts the quinoline-4(1H)-one to 6-bromo-4-chloroquinoline.
This intermediate can then undergo trifluoromethylation to introduce the trifluoromethyl group at position 8, completing the synthesis.
TMSCl-Mediated Cascade Cyclization for 4-Chloroquinolines
A research article details an efficient synthesis of 4-chloroquinolines via TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides:
Reaction Conditions: Ortho-propynol phenyl azides react with trimethylsilyl chloride (TMSCl) in nitromethane at 60°C under air.
Outcome: This method provides 4-chloroquinoline derivatives in good yields, which can be further functionalized.
Though this method focuses on 4-chloroquinolines without bromine or trifluoromethyl groups, it offers a valuable route to the 4-chloroquinoline core, which can be halogenated and trifluoromethylated subsequently to obtain the target compound.
Comparative Data Table of Preparation Methods
Analytical Validation and Purity Assessment
High-Performance Liquid Chromatography (HPLC): Used with C18 columns and methanol/water mobile phases to achieve purity >96%.
Mass Spectrometry (MS): Confirms molecular weight (310.50 g/mol) via [M+H]+ peaks.
X-ray Crystallography: Provides unambiguous regiochemical confirmation when needed.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used in the presence of suitable catalysts and solvents.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
4-Bromo-6-chloro-8-(trifluoromethyl)quinoline has been identified as a promising candidate in the development of pharmaceuticals, particularly for treating hyperproliferative disorders such as cancer. Its mechanism involves the inhibition of receptor tyrosine kinases (RTKs), including c-Met, which is implicated in tumor growth and metastasis .
Case Study: Cancer Treatment
A study demonstrated that derivatives of quinoline compounds, including this compound, exhibited significant anti-cancer activity by inhibiting c-Met kinase activity. This inhibition leads to reduced proliferation of cancer cells in vitro and in vivo models .
| Compound | Activity | Target |
|---|---|---|
| This compound | Inhibitor | c-Met RTK |
| Other Quinoline Derivatives | Varies | Various RTKs |
Biological Studies
Enzyme Interactions
This compound is utilized in biological studies to explore interactions with various enzymes and receptors. It acts as an enzyme inhibitor, particularly affecting cytochrome P450 enzymes critical for drug metabolism.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its efficacy comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 50 | Chloramphenicol | 50 |
| Pseudomonas aeruginosa | 50 | Ampicillin | 25 |
Material Science
Development of Advanced Materials
The compound is also explored in material science for its potential in creating advanced materials with unique electronic and optical properties. Its trifluoromethyl group enhances its reactivity, making it suitable for synthesizing liquid crystals and specialty chemicals.
Agrochemicals
Synthesis of Pesticides and Herbicides
In agrochemical applications, this compound serves as a building block for synthesizing various pesticides and herbicides. Its structural characteristics allow for the development of compounds with enhanced efficacy against pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The positions and types of substituents on the quinoline ring critically determine physicochemical and biological properties. Below is a comparative analysis with key analogues:
Table 1: Structural Comparison of 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline and Analogues
Key Observations:
- Positional Effects: The 8-CF₃ group in the target compound increases lipophilicity compared to 8-fluoro or 8-methoxy derivatives (e.g., 4-bromo-6-chloro-8-methoxyquinoline, CAS 367-21-1464) . However, substituents at position 8 are associated with reduced antiplasmodial activity compared to 7-substituted quinolines .
- For example, 4-Bromo-8-(trifluoromethyl)quinoline (CAS 260973-10-2) is a common intermediate in Suzuki-Miyaura couplings .
- Trifluoromethyl Position: The 8-CF₃ group in the target compound contrasts with 2-CF₃ analogues (e.g., 6-Bromo-2-trifluoromethylquinoline, CAS 176722-64-8), where the CF₃ group at position 2 alters π-stacking interactions in protein binding .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | 4-Bromo-6-chloro-8-CF₃-quinoline | 4-Chloro-8-CF₃-quinoline | 6-Bromo-2-CF₃-quinoline |
|---|---|---|---|
| Molecular Weight | 316.52 g/mol | 261.64 g/mol | 276.06 g/mol |
| LogP (Predicted) | ~3.8 | ~3.2 | ~3.5 |
| Solubility (Water) | Low | Moderate | Low |
| Metabolic Stability | High (due to CF₃) | Moderate | High |
Biological Activity
4-Bromo-6-chloro-8-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes multiple halogen substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and enzyme-inhibitory properties. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 310.50 g/mol. The presence of bromine (Br), chlorine (Cl), and trifluoromethyl (CF₃) groups enhances its chemical reactivity and biological activity. The trifluoromethyl group particularly influences the compound's lipophilicity and metabolic stability, which are crucial for its pharmacokinetic properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have reported the compound's effectiveness against various bacterial strains. For instance, it has been shown to possess significant antibacterial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum efficacy .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. Mechanistic studies have indicated that it may interfere with cell cycle progression and promote cell death in various cancer cell lines .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. Its ability to bind to active sites of enzymes suggests that it could be developed into a therapeutic agent targeting metabolic disorders .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Halogenation Reactions : Introducing bromine and chlorine atoms at specific positions on the quinoline ring.
- Trifluoromethylation : Utilizing reagents such as trifluoromethyl sulfonium salts to introduce the trifluoromethyl group.
- Cyclization Techniques : Employing cyclization reactions to form the quinoline structure from simpler precursors.
These methods allow for precise control over the substitution pattern on the quinoline ring, which is critical for optimizing biological activity.
Case Studies
Recent case studies highlight the biological efficacy of this compound:
- Study on Antibacterial Activity : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing MIC values ranging from 3.12 to 12.5 µg/mL, demonstrating its potential as an antibacterial agent .
- Anticancer Research : Another study focused on its effects on human cancer cell lines, reporting significant inhibition of cell growth with IC₅₀ values in the micromolar range, suggesting promising therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Unique Features |
|---|---|
| 4-Bromo-2-(trifluoromethyl)quinoline | Lacks chlorine but retains bromine |
| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Contains fluorine instead of chlorine |
| 4-Chloro-6-bromo-2-(trifluoromethyl)quinoline | Similar structure but different halogen positions |
These comparisons illustrate how variations in halogen substituents can influence biological activity and reactivity profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
